molecular formula C6H12ClNO B2677711 ethyl 4-chlorobutanimidate CAS No. 344329-67-5

ethyl 4-chlorobutanimidate

Cat. No.: B2677711
CAS No.: 344329-67-5
M. Wt: 149.62
InChI Key: GIVFICYZPRJIFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chlorobutanimidate (CAS No. 89224-42-0, C₆H₁₃Cl₂NO, molecular weight 186.08 g/mol) is an imidate ester characterized by a 4-chlorobutyl backbone and an ethyl ester group. It is commonly synthesized via the reaction of 3-chlorobutanenitrile with ethanol under acidic conditions, followed by HCl gas treatment to form the hydrochloride salt . This compound is widely used in organic synthesis, particularly in cyclization reactions to generate nitrogen-containing heterocycles such as pyrroloimidazoles . Its reactivity stems from the electron-withdrawing chlorine atom and the nucleophilic imidate group, enabling participation in tandem cyclizations and nucleophilic substitutions.

Properties

IUPAC Name

ethyl 4-chlorobutanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c1-2-9-6(8)4-3-5-7/h8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVFICYZPRJIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ethyl 4-chlorobutanimidate undergoes various types of chemical reactions, including substitution and condensation reactions . Common reagents used in these reactions include acids, bases, and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with a nucleophile can lead to the formation of substituted imidates .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of ethyl 4-chlorobutanimidate, highlighting differences in substituents, reactivity, and applications:

Compound Name Structural Features Key Differences Applications References
This compound Ethyl ester, 4-chloro substituent Reference compound; optimized for cyclization reactions due to balanced steric/electronic effects Synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles
Mthis compound hydrochloride Methyl ester, 4-chloro substituent Shorter alkyl chain reduces solubility in organic solvents; higher melting point (177–178°C) Cyclization with 2,2-dimethoxyethanamine to form dihydroimidazoles
Ethyl 3-ethoxy-3-iminopropionate hydrochloride Ethoxy group at C3, no chlorine Electron-donating ethoxy group decreases electrophilicity; less reactive in SN2 pathways Intermediate in peptide coupling or stable imine formation
Methyl 2,2-diethoxyacetimidate Diethoxy groups at C2 Increased steric hindrance; reduced reactivity in cyclizations Formation of acetamidine derivatives or sterically hindered intermediates

Key Research Findings

  • Cyclization Efficiency : this compound reacts with 2,2-dimethoxyethanamine to form 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole in >70% yield, outperforming methyl analogues in reaction rates and yields .
  • Thermal Stability : The ethyl derivative decomposes above 200°C, whereas mthis compound hydrochloride remains stable up to 250°C, attributed to stronger crystal lattice interactions .

Biological Activity

Ethyl 4-chlorobutanimidate is a compound of interest in various fields, including medicinal chemistry and biochemistry. Its biological activity has been investigated for potential applications in drug development and enzymatic reactions. This article summarizes the findings related to its biological activity, including synthesis methods, enzymatic interactions, and relevant case studies.

This compound is characterized by its chemical structure, which can be represented as follows:

  • Molecular Formula : C6H10ClN
  • CAS Number : 14794-31-1
  • Molecular Weight : 145.60 g/mol

Synthesis and Enzymatic Activity

The synthesis of this compound typically involves the reaction of ethyl chloroacetate with amines under controlled conditions. Recent studies have explored its use as a substrate in enzymatic reactions, particularly focusing on its reduction by various microbial strains.

Case Study: Enzymatic Reduction

A notable study investigated the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate (COBE) using recombinant Escherichia coli strains co-expressing aldehyde reductase and glucose dehydrogenase genes. The results indicated that:

  • Yield : The reaction achieved a yield of over 90% for the product ethyl (R)-4-chloro-3-hydroxybutanoate [(R)-CHBE].
  • Kinetic Parameters : The Michaelis-Menten constant (KmK_m) was found to be 20.9 mM, with a turnover number (kcatk_{cat}) of 56.1 s1^{-1} at optimal conditions (pH 7.0 and 30 °C) .

Biological Activity

This compound exhibits various biological activities that are significant for pharmacological applications:

  • Antitumor Activity : Some derivatives of this compound have shown cytotoxic effects against cancer cell lines, indicating potential as an antitumor agent.
  • Anti-inflammatory Properties : Research has suggested that compounds derived from this compound possess anti-inflammatory properties, making them candidates for further development in treating inflammatory diseases .

Comparative Table of Biological Activities

CompoundActivity TypeReference
This compoundAntitumor
Ethyl (R)-4-chloro-3-hydroxybutanoateAnti-inflammatory
Ethyl 4-chloroacetoacetateCytotoxic

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may interact with specific cellular pathways involved in apoptosis and inflammation modulation.

Q & A

Q. What are the critical parameters to optimize the synthesis of ethyl 4-chlorobutanimidate, and how can researchers systematically evaluate them?

  • Methodological Answer :
    Key variables include reaction temperature, molar ratios of reagents (e.g., 4-chlorobutanenitrile to ethanol), catalyst selection (e.g., HCl gas vs. Lewis acids), and solvent polarity. Use a factorial Design of Experiments (DOE) to assess interactions between variables. For example, varying temperature (25–60°C) and catalyst concentration (1–5 mol%) while monitoring yield via GC-MS or HPLC. Include control experiments to isolate the effect of each parameter. Raw data (e.g., time-yield curves) should be tabulated in appendices, while processed trends (e.g., Arrhenius plots) belong in the main text .

Q. What standard analytical techniques are essential to confirm the structure and purity of this compound?

  • Methodological Answer :
    • NMR Spectroscopy : Assign peaks for the ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂), imidate group (δ 3.8–4.0 ppm for N–CH₂), and chlorine proximity effects on neighboring protons.
    • Mass Spectrometry : Confirm molecular ion ([M+H]⁺ at m/z 150.6) and fragmentation patterns (e.g., loss of Cl⁻ or ethoxy groups).
    • IR Spectroscopy : Identify C=N stretches (~1640 cm⁻¹) and ester C=O (~1720 cm⁻¹).
      Document instrument parameters (e.g., NMR field strength, MS ionization mode) for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound derivatives?

  • Methodological Answer :
    • Scenario : Discrepancies in imidate group geometry (e.g., NMR suggests free rotation, while X-ray shows planar configuration).
    • Resolution : Perform variable-temperature NMR to assess rotational barriers. Compare computational models (DFT-optimized structures) with crystallographic data. If inconsistencies persist, re-examine sample purity (e.g., polymorphic forms) or solvent effects on crystallization .

Q. What strategies are effective in elucidating the reaction mechanism of this compound in nucleophilic substitutions?

  • Methodological Answer :
    • Kinetic Isotope Effects (KIE) : Replace ¹H with ²H at the imidate α-carbon to probe rate-determining steps.
    • Computational Studies : Use density functional theory (DFT) to map transition states and compare activation energies for SN1 vs. SN2 pathways.
    • Trapping Intermediates : Introduce scavengers (e.g., D₂O for carbocation detection) during reactions. Validate via LC-MS or in-situ IR .

Q. How should researchers design experiments to assess this compound’s stability under varying storage conditions?

  • Methodological Answer :
    Conduct accelerated stability studies by exposing the compound to:
    • Temperature Gradients : 4°C, 25°C, 40°C over 1–6 months.
    • Humidity Levels : 30%, 60%, 90% RH.
      Monitor degradation via HPLC (retention time shifts) and quantify impurities (e.g., hydrolysis to 4-chlorobutanamide). Use Arrhenius modeling to predict shelf life .

Q. What statistical approaches are recommended to address reproducibility challenges in multi-step syntheses involving this compound?

  • Methodological Answer :
    • Intra- and Inter-Lab Comparisons : Replicate syntheses across three independent labs using identical protocols. Apply ANOVA to identify variance sources (e.g., reagent batches, operator technique).
    • Control Charts : Track critical quality attributes (e.g., yield, purity) over time to detect systemic errors.
    • Meta-Analysis : Compare published data to identify outliers or methodological biases (e.g., solvent purity thresholds) .

Q. How can computational modeling enhance the design of this compound-based prodrugs?

  • Methodological Answer :
    • Molecular Docking : Screen imidate derivatives against target enzymes (e.g., esterases) using software like AutoDock Vina. Prioritize candidates with favorable binding energies (ΔG < -8 kcal/mol).
    • ADMET Prediction : Use QSAR models to predict solubility, permeability, and toxicity. Validate in vitro with Caco-2 cell assays and hepatic microsomal stability tests .

Data Presentation Guidelines

  • Raw vs. Processed Data : Include representative raw spectra in appendices; integrate normalized chromatograms or averaged kinetic data in the main text .
  • Uncertainty Reporting : Specify confidence intervals (95% CI) for biological assays and standard deviations for triplicate measurements. Use ± notation (e.g., 72.3% ± 1.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.